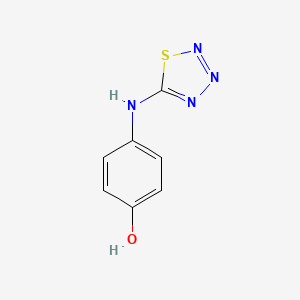

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

Description

The exact mass of the compound 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(thiatriazol-5-ylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4OS/c12-6-3-1-5(2-4-6)8-7-9-10-11-13-7/h1-4,12H,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMPDEMRJJNQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NN=NS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90946347 | |

| Record name | 4-[(2,3-Dihydro-1,2,3,4-thiatriazol-5-yl)imino]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23567-67-1 | |

| Record name | 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23567-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abbott 31699 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2,3-Dihydro-1,2,3,4-thiatriazol-5-yl)imino]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(1,2,3,4-thiatriazol-5-ylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(P-HYDROXYANILINO)-1,2,3,4-THIATRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2QU2ZKF55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the chemical structure, physicochemical properties, and a proposed synthetic route for this molecule, based on established chemical principles. Furthermore, a complete guide to its characterization using modern analytical techniques is provided, along with a discussion of its potential biological activities and applications, extrapolated from existing knowledge of related thiatriazole and aminophenol derivatives. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and evaluation of novel heterocyclic compounds for therapeutic development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the thiatriazole and aminophenol scaffolds have garnered significant attention due to their diverse pharmacological profiles. 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol integrates these two important pharmacophores, suggesting a potential for unique biological activities. Thiatriazole derivatives are known to exhibit a wide range of therapeutic properties, including antimicrobial, antifungal, and anticancer activities.[1][2] Similarly, aminophenol derivatives are key intermediates in the synthesis of many drugs and also possess intrinsic biological activities.[3] This guide aims to provide a detailed technical framework for the synthesis, purification, and characterization of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, thereby facilitating further research into its potential as a lead compound in drug discovery programs.

Chemical Structure and Properties

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is a small molecule with the molecular formula C₇H₆N₄OS.[4] Its structure consists of a phenol ring substituted with an amino group, which in turn is linked to the 5-position of a 1,2,3,4-thiatriazole ring.

Systematic IUPAC Name: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol[4]

Key Identifiers:

The chemical structure and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₄OS | [4] |

| Molecular Weight | 194.22 g/mol | [4] |

| XLogP3 | 1.8 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Rotatable Bond Count | 2 | [5] |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1[label="H"]; N1 [label="N"]; H2[label="H"]; C7 [label="C"]; N2 [label="N"]; N3 [label="N"]; N4 [label="N"]; S1 [label="S"];

// Define positions for atoms C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="2.4,0!"]; C4 [pos="2.4,-1.4!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="0,-1.4!"]; O1 [pos="-1.2,-2.1!"]; H1[pos="-1.8,-1.7!"]; N1 [pos="-1.2,0.7!"]; H2[pos="-1.8,0.3!"]; C7 [pos="-2.4,1.4!"]; N2 [pos="-3.6,0.7!"]; N3 [pos="-4.2,-0.3!"]; N4 [pos="-3.3,-1.2!"]; S1 [pos="-1.9,-0.5!"];

// Define bonds C1 -- C2 [style=double]; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1; C6 -- O1; O1 -- H1; C1 -- N1; N1 -- H2; N1 -- C7; C7 -- N2 [style=double]; N2 -- N3; N3 -- N4; N4 -- S1; S1 -- C7; }

Caption: 2D Chemical Structure of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.

Proposed Synthesis

Synthesis of the Thiosemicarbazide Precursor

The first step is the synthesis of the key intermediate, 4-(4-hydroxyphenyl)thiosemicarbazide. This can be achieved by reacting 4-aminophenol with ammonium thiocyanate in the presence of a strong acid, such as hydrochloric acid.

Caption: Workflow for the synthesis of the thiosemicarbazide precursor.

Diazotization and Cyclization to form 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

The second and final step is the diazotization of the thiosemicarbazide intermediate followed by intramolecular cyclization to yield the target compound. This reaction is typically carried out at low temperatures using sodium nitrite and a strong acid.[6][7]

Caption: Workflow for the diazotization and cyclization to the final product.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-hydroxyphenyl)thiosemicarbazide

-

To a solution of 4-aminophenol (1 eq.) in ethanol, add concentrated hydrochloric acid (1.1 eq.) dropwise with stirring.

-

Add a solution of ammonium thiocyanate (1.2 eq.) in water to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(4-hydroxyphenyl)thiosemicarbazide.

Step 2: Synthesis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

-

Suspend 4-(4-hydroxyphenyl)thiosemicarbazide (1 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise to the suspension, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Collect the resulting precipitate by vacuum filtration, wash with copious amounts of cold water to remove any unreacted salts.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[5][8][9][10]

-

Dry the purified crystals under vacuum to obtain 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.

Analytical Characterization

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring, the amine proton, and the hydroxyl proton. The aromatic protons should appear as a set of doublets, characteristic of a para-substituted benzene ring. The amine and hydroxyl protons will likely appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.[11]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Distinct signals are expected for the carbons of the phenol ring and the thiatriazole ring.[11]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Expected key peaks include:

-

A broad O-H stretching band for the phenolic hydroxyl group.

-

An N-H stretching band for the secondary amine.

-

Aromatic C-H stretching bands.

-

C=C stretching bands for the aromatic ring.

-

C-N and C-S stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation of the thiatriazole ring is a key diagnostic feature.[3][12][13][14][15]

Potential Biological Activities and Applications

While specific biological data for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is not yet published, the presence of the thiatriazole and aminophenol moieties suggests several potential areas of pharmacological interest.

-

Antimicrobial and Antifungal Activity: Thiatriazole derivatives are well-documented for their broad-spectrum antimicrobial and antifungal properties.[1][2] The synthesized compound could be screened against a panel of pathogenic bacteria and fungi.

-

Anticancer Activity: Many heterocyclic compounds containing nitrogen and sulfur atoms have demonstrated potent anticancer activity. The 1,3,4-thiadiazole scaffold, an isomer of the core in the title compound, has been extensively studied for its antiproliferative effects.[16]

-

Enzyme Inhibition: The structural features of this molecule may allow it to interact with the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.

Safety and Handling

As a novel chemical entity, 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Specific Hazards of Reagents:

-

Sodium Nitrite: A strong oxidizing agent and is toxic if swallowed. Avoid contact with skin and eyes, and keep away from combustible materials.[17][18][19][20][21]

-

Hydrochloric Acid: A corrosive strong acid. Causes severe skin burns and eye damage. Handle with extreme care.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, purification, and characterization of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. The proposed synthetic route is based on well-established chemical transformations and is expected to be a reliable method for obtaining this novel compound. The detailed characterization plan will ensure the confirmation of its structure and purity. The potential biological activities discussed herein provide a rationale for further investigation of this molecule as a potential lead compound in drug discovery. This guide is intended to empower researchers to explore the chemistry and therapeutic potential of this interesting heterocyclic compound.

References

- Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007).

- PubChem. (n.d.). 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. National Center for Biotechnology Information.

- MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.

- The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. (n.d.).

- Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2024).

- RSC Education. (n.d.). Purifying by recrystallisation.

- ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...).

- American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.

- New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet.

- PubMed Central. (2025). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry.

- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Sci-Hub. (n.d.). ChemInform Abstract: Mass Spectra of Some 1,3,4‐Thiadiazole Derivatives.

- MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.

- PubMed Central. (n.d.). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Molecules.

- ResearchGate. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry.

- CUNY. (n.d.). Purification by Recrystallization.

- Chemical Methodologies. (n.d.). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole.

- ResearchGate. (2022). Novel triazole derivatives possessing imidazole: Synthesis, spectroscopic characterization (FT-IR, NMR, UV-Vis)

- ResearchGate. (2005). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. Letters in Organic Chemistry.

- BenchChem. (2025).

- ResearchGate. (2025).

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). International Journal of Chemical and Pharmaceutical Sciences.

- PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules.

- Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite.

- PubMed Central. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.

- National Institutes of Health. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules.

- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Arkivoc.

- Chemtrade Logistics. (2025). Safety Data Sheet Sodium Nitrite, High Purity Special Granular Grade.

- ResearchGate. (2025). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Journal of the Indian Chemical Society.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- CUNY Baruch College. (n.d.).

- YouTube. (2013). Diazotization.

- Material Safety Data Sheet. (n.d.).

- RSC Publishing. (n.d.). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. New Journal of Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemmethod.com [chemmethod.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Diazotisation [organic-chemistry.org]

- 8. Tips & Tricks [chem.rochester.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 11. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 12. Sci-Hub. ChemInform Abstract: Mass Spectra of Some 1,3,4‐Thiadiazole Derivatives. / ChemInform, 1994 [sci-hub.sg]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nj.gov [nj.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. carlroth.com:443 [carlroth.com:443]

- 20. chemtradelogistics.com [chemtradelogistics.com]

- 21. shepherd.edu [shepherd.edu]

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol IUPAC name

An In-Depth Technical Guide to 4-((1,2,3,4-Thiatriazol-5-yl)amino)phenol: Nomenclature, Synthesis, and Medicinal Chemistry Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical entity 4-((1,2,3,4-thiatriazol-5-yl)amino)phenol. While this specific molecule is not prominently documented in current scientific literature, this paper deconstructs its core components—the 1,2,3,4-thiatriazole ring and the 4-aminophenol pharmacophore—to provide a foundational understanding for researchers. We will establish the formal IUPAC nomenclature, propose a viable synthetic pathway based on established chemical principles, and discuss the inherent chemical liabilities and potential, albeit speculative, applications from a medicinal chemistry perspective. This guide serves as a foundational resource for professionals interested in the synthesis and evaluation of novel high-energy heterocyclic compounds.

Nomenclature and Structural Elucidation

The structure is composed of a phenol ring substituted at the 4-position with an amino group, which in turn acts as a linker to the 5-position of a 1,2,3,4-thiatriazole ring.

-

Systematic IUPAC Name: 4-((1,2,3,4-thiatriazol-5-yl)amino)phenol

Structural Breakdown:

-

1,2,3,4-Thiatriazole: A five-membered aromatic heterocycle containing one sulfur atom and four nitrogen atoms. The "1,2,3,4-" designation specifies the contiguous arrangement of these heteroatoms. This ring system is known for its inherent instability.[1]

-

5-Amino Linker: The connection between the two main scaffolds is via an amine (-NH-) group at the C5 position of the thiatriazole ring.

-

4-Aminophenol: A phenol ring where the hydroxyl group (-OH) is para to the amino linker. This moiety is a well-known structural alert and pharmacophore in drug development.

A search of common chemical databases (e.g., PubChem, Chemical Abstracts Service) does not yield significant results for this specific integrated structure, suggesting it is a novel or largely uncharacterized compound. Therefore, this guide will focus on the synthesis and properties of its constituent parts to build a predictive model of its behavior.

The 1,2,3,4-Thiatriazole Scaffold: A High-Energy Moiety

The 1,2,3,4-thiatriazole ring is a defining feature of the target molecule. Unlike more common thiazole or triazole isomers, this heterocycle is characterized by a chain of four nitrogen atoms, making it energetically unstable and prone to decomposition.[1]

Synthesis and Reactivity

The primary route to 5-substituted-1,2,3,4-thiatriazoles is the diazotization of a corresponding thiosemicarbazide precursor using nitrous acid (generated in situ from sodium nitrite and a strong acid).[1]

The key characteristic of this ring system is its propensity for thermal or photochemical decomposition. Upon heating, it readily extrudes molecular nitrogen (N₂) and elemental sulfur (S) to generate a highly reactive isothiocyanate intermediate. This decomposition is often rapid and can be explosive, requiring careful handling.[1]

Properties and Applications

The inherent instability of the 1,2,3,4-thiatriazole ring limits its application as a stable scaffold in final drug products. Its utility is primarily found in synthetic chemistry as an in situ source of isothiocyanates or in materials science where controlled gas evolution is desired.

Table 1: Key Properties of the 1,2,3,4-Thiatriazole Ring System

| Property | Description | Reference |

| Class | High-nitrogen, five-membered aromatic heterocycle. | N/A |

| Key Feature | Inherent energetic instability. | [1] |

| Primary Synthesis | Diazotization of thiosemicarbazides. | [1] |

| Decomposition | Decomposes upon heating to release N₂, S, and form an isothiocyanate. Can be explosive. | [1] |

| Primary Utility | Synthetic intermediate for isothiocyanate generation; gas-evolving material. | [1] |

Proposed Synthesis of 4-((1,2,3,4-Thiatriazol-5-yl)amino)phenol

A plausible synthetic route to the target compound can be designed based on the established chemistry of its core components. The logical approach involves a two-step process starting from the commercially available 4-aminophenol.

Workflow Rationale: The causality behind this workflow is straightforward. First, a thiosemicarbazide precursor containing the desired phenolic substituent must be constructed. This is the key intermediate. Second, this precursor undergoes cyclization via diazotization to form the unstable thiatriazole ring.

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; success at each step is confirmed by characterization before proceeding, ensuring the integrity of the final product.

⚠️ SAFETY WARNING: This synthesis involves potentially explosive intermediates. All steps, particularly the final diazotization, must be conducted behind a blast shield in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a face shield, and protective gloves, is mandatory.

Step 1: Synthesis of 1-(4-Hydroxyphenyl)thiosemicarbazide (Precursor)

-

Rationale: This step creates the essential thiosemicarbazide backbone required for cyclization. We will adapt a known procedure for creating substituted thiosemicarbazides.

-

Reaction Setup: To a solution of 4-aminophenol (1 equivalent) in ethanol, add ammonium thiocyanate (1.2 equivalents).

-

Acidification: Slowly add concentrated hydrochloric acid (2 equivalents) and reflux the mixture for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Intermediate Isolation: Cool the reaction mixture and pour it into ice water. The resulting precipitate, N-(4-hydroxyphenyl)thiourea, is filtered, washed with cold water, and dried.

-

Hydrazinolysis: Reflux the isolated thiourea intermediate with hydrazine hydrate (1.5 equivalents) in ethanol for 8-12 hours.

-

Purification: After cooling, the precipitate of 1-(4-hydroxyphenyl)thiosemicarbazide is collected by filtration, washed with cold ethanol, and recrystallized to yield the pure precursor.

-

Validation: Confirm the structure of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of 4-((1,2,3,4-Thiatriazol-5-yl)amino)phenol

-

Rationale: This is a classic diazotization reaction to form the thiatriazole ring. Low temperature is critical to control the reaction rate and prevent premature decomposition of the product.[1]

-

Reaction Setup: Suspend the precursor, 1-(4-hydroxyphenyl)thiosemicarbazide (1 equivalent), in a 1:1 mixture of water and glacial acetic acid. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the cold suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the mixture at 0-5 °C for an additional 1-2 hours. The formation of a precipitate indicates product formation.

-

Isolation and Handling: Filter the cold reaction mixture to collect the solid product. DO NOT DRY WITH HEAT. Gently press the solid between filter papers to remove excess solvent. The product should be stored wet or in solution and used immediately due to its expected instability.

-

Validation: Characterization is challenging due to instability. Rapid analysis by low-temperature NMR or infusion mass spectrometry may be possible. A decomposition study using a Mel-Temp apparatus would provide critical safety and stability data.[1]

Medicinal Chemistry Insights and Future Directions

From a drug development perspective, the proposed molecule presents both significant challenges and intriguing possibilities.

-

Chemical Liability: The primary concern is the inherent instability of the 1,2,3,4-thiatriazole ring. It is highly unlikely to survive physiological conditions, making it unsuitable as a stable pharmacophore in the traditional sense. It would be flagged by nearly all computational toxicology and stability models.

-

Potential as a Pro-drug: The molecule's instability could be leveraged in a pro-drug strategy. The thiatriazole could act as a bio-labile "carrier" group. Upon targeted decomposition (e.g., triggered by a specific physiological condition), it would release a reactive isothiocyanate derivative of 4-aminophenol. Isothiocyanates are a known class of bioactive compounds, and this strategy could be explored for targeted delivery.

Caption: Potential pro-drug activation pathway of the title compound.

-

Future Work: Researchers interested in this scaffold should prioritize a thorough investigation of its decomposition kinetics and byproducts. The primary research question is whether the decomposition can be controlled and if the resulting isothiocyanate possesses desirable biological activity. Synthesis of related analogues, perhaps replacing the phenol with other functional groups, could be used to modulate stability and activity.

Conclusion

While 4-((1,2,3,4-thiatriazol-5-yl)amino)phenol is not an established chemical entity, a thorough analysis of its constituent moieties provides a clear path for its synthesis and characterization. The dominant feature is the high-energy 1,2,3,4-thiatriazole ring, which imparts significant instability. This guide provides the necessary theoretical framework, a plausible and detailed synthetic protocol, and a critical evaluation of the molecule's potential within the field of drug discovery. Its value is likely not as a stable therapeutic agent but as a chemical tool or a pro-drug candidate whose instability is a functional feature to be exploited.

References

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing. Retrieved February 12, 2026, from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved February 12, 2026, from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved February 12, 2026, from [Link]

-

YouTube. (2019, January 19). synthesis of thiazoles. Retrieved February 12, 2026, from [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2023). Thiazolotriazoles: Their Biological Activity and Structure–Activity Relationships. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). Biological Potential of Thiazole Derivatives of Synthetic Origin. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2023). Triazole Derivatives and Their Biological Activity - A Review. Retrieved February 12, 2026, from [Link]

-

Longdom Publishing. (n.d.). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 4-(5-Phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved February 12, 2026, from [Link]

-

St. Norbert College. (n.d.). The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. Retrieved February 12, 2026, from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Retrieved February 12, 2026, from [Link]

-

KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved February 12, 2026, from [Link]

Sources

Technical Monograph: CAS 23567-67-1 (Abbott 31699)

Executive Summary

CAS 23567-67-1, chemically identified as 4-(1,2,3,4-thiatriazol-5-ylamino)phenol (also known as Abbott 31699), is a bioactive heterocyclic compound primarily utilized in drug discovery as a non-peptidyl peptidomimetic antagonist of N-cadherin .[1]

Unlike standard pharmaceutical intermediates, this compound is defined by a critical structural singularity: the 1,2,3,4-thiatriazole ring .[1] This moiety is not merely a scaffold but a reactive pharmacophore that exists in a dynamic equilibrium with its open-chain guanyl azide isomer.[1] This guide provides a rigorous technical analysis of its physicochemical behavior, synthesis via diazotization, and application in disrupting cell-adhesion pathways, specifically targeting the HAV (His-Ala-Val) binding motif of N-cadherin.[1]

Critical Safety Notice: The thiatriazole ring is thermally unstable. Above specific thresholds (typically >100°C), it decomposes exothermically to release nitrogen (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The utility of CAS 23567-67-1 relies on the electron-donating phenolic group coupled with the electron-withdrawing thiatriazole system.[1]

Table 1: Physicochemical Datasheet

| Property | Specification | Technical Note |

| IUPAC Name | 4-(1,2,3,4-thiatriazol-5-ylamino)phenol | - |

| Synonyms | Abbott 31699; p-(1,2,3,4-Thiatriazol-5-ylamino)phenol | - |

| Molecular Formula | - | |

| Molecular Weight | 194.22 g/mol | - |

| Appearance | Off-white to pale yellow crystalline solid | Darkens upon oxidation/light exposure.[1] |

| Melting Point | 120–122°C (Decomposes) | Do not exceed. Rapid decomposition above MP.[1] |

| Solubility | DMSO, Methanol, Acetone | Poorly soluble in water; insoluble in hexanes.[1] |

| pKa (Phenol) | ~9.8 | Phenolic -OH is ionizable under basic conditions.[1] |

| Stability | Thermally Labile | Store at -20°C. Avoid shock/friction.[1] |

Structural Dynamics: The Thiatriazole-Azide Equilibrium

A defining feature of this molecule is the valence tautomerism between the cyclic thiatriazole and the open-chain mercapto-azide.[1] In solution, particularly in polar aprotic solvents, the equilibrium shifts.[1]

[1]-

Implication: This equilibrium is sensitive to temperature.[1] High temperatures favor the irreversible loss of

from the azide form, leading to the formation of isothiocyanates or carbodiimides.[1] This dictates that all synthesis and drying steps must occur below 50°C .[1]

Synthesis & Purification Protocol

Objective: Synthesis of CAS 23567-67-1 via nitrosation of 4-(4-hydroxyphenyl)-3-thiosemicarbazide.[1]

Mechanism: The reaction proceeds through the formation of a thionitroso intermediate, which rapidly cyclizes to the thiatriazole ring.[1] This is a self-validating protocol: the evolution of gas (decomposition) indicates failure; precipitation of a stable solid indicates success.

Reagents

-

Precursor: 4-(4-hydroxyphenyl)-3-thiosemicarbazide (1.0 eq)[1]

-

Nitrosating Agent: Sodium Nitrite (

) (1.1 eq)[1] -

Acid Catalyst: 15% Hydrochloric Acid (HCl)[1]

-

Solvent: Water / Ethanol (1:1 v/v)[1]

Step-by-Step Methodology

-

Precursor Dissolution:

-

In a 250 mL round-bottom flask, suspend 10 mmol of 4-(4-hydroxyphenyl)-3-thiosemicarbazide in 50 mL of 15% HCl.

-

Control Point: Cool the suspension to 0–5°C using an ice-salt bath. Temperature control is non-negotiable to prevent diazonium decomposition.[1]

-

-

Diazotization (The Critical Step):

-

Dissolve 11 mmol of

in 10 mL of water.[1] -

Add the nitrite solution dropwise to the acidic suspension over 20 minutes.

-

Observation: The suspension will clear briefly as the intermediate forms, followed by the rapid precipitation of the thiatriazole product.[1]

-

Validation: Maintain temperature <5°C. If bubbling occurs (effervescence),

is being lost, and the ring is decomposing.[1]

-

-

Crystallization & Isolation:

-

Drying (Safety Critical):

Figure 1: Synthesis workflow for CAS 23567-67-1 via thiosemicarbazide nitrosation.[1] Note critical temperature controls.

Biological Application: N-Cadherin Antagonism[1][9]

CAS 23567-67-1 was identified via pharmacophore modeling of ADH-1 (Exherin) , a cyclic peptide antagonist of N-cadherin.[1]

Mechanism of Action

N-cadherin (Neural Cadherin) is a transmembrane protein mediating calcium-dependent cell-cell adhesion.[1] In oncology, "Cadherin Switching" (E-cadherin downregulation, N-cadherin upregulation) drives epithelial-to-mesenchymal transition (EMT), promoting metastasis.[1]

-

Target Site: The HAV (His-Ala-Val) motif on the EC1 domain of N-cadherin.[1]

-

Binding Mode: CAS 23567-67-1 acts as a peptidomimetic , sterically occluding the HAV binding pocket.[1] This prevents the homophilic dimerization of N-cadherin on adjacent cells.

-

Functional Outcome: Disruption of cell adhesion plaques, inhibition of neurite outgrowth, and reduction of metastatic potential in N-cadherin-positive tumor lines (e.g., melanoma, breast cancer).[1]

Experimental Validation (Neurite Outgrowth Assay)

To verify the activity of synthesized CAS 23567-67-1:

-

Culture: Rat cerebellar granule cells (CGCs) on N-cadherin expressing monolayers (e.g., 3T3 fibroblasts transfected with N-cad).

-

Treatment: Incubate with CAS 23567-67-1 (10–100 µM).[1]

-

Readout: Measure mean neurite length after 24 hours.

-

Result: A statistically significant reduction in neurite length compared to control confirms antagonism of N-cadherin-mediated signaling.[1]

Figure 2: Mechanism of Action.[1] CAS 23567-67-1 blocks the HAV motif, preventing N-cadherin dimerization and downstream signaling.[1]

Safety & Handling Protocols

The 1,2,3,4-thiatriazole ring is an energetic motif .[1] While the phenol substituent adds some stability compared to alkyl thiatriazoles, the compound must be treated as a potential explosive hazard.[1]

-

Thermal Hazard: Decomposition releases

gas. Sealed containers may over-pressurize if left at ambient temperature for prolonged periods.[1] Store vented or in inert atmosphere at -20°C. -

Compatibility: Incompatible with strong bases (deprotonates phenol, potentially destabilizing the ring) and reducing agents (cleaves the N-N bond).[1]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Work behind a blast shield if scaling up synthesis >1 gram.

References

-

CAS Common Chemistry. (n.d.).[1] 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (CAS RN 23567-67-1).[1] American Chemical Society.[1] Retrieved February 1, 2026, from [Link][1]

-

PubChem. (2025).[1][3] Compound Summary: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (CID 531478).[1] National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link][1]

-

Gour, B. J., et al. (2007).[1][4] Structure of the ADH-1 non-peptidyl peptidomimetic 4-(1,2,3,4-thiatriazol-5-ylamino)phenol.[1][4] ResearchGate / United States Patent 7,268,115.[1] Retrieved February 1, 2026, from [Link][1]

-

Akhavan, J. (2011).[1][2] The Chemistry of Explosives.[2] Royal Society of Chemistry. (Contextual reference for thiatriazole stability).

-

University of Wisconsin-Madison. (n.d.).[1] The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. Experimental Organic Chemistry Reports.[1] Retrieved February 1, 2026, from [Link] (Generalized protocol validation).[1]

Sources

An In-Depth Technical Guide to the Solubility Profile of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

Foreword: Understanding the Criticality of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. A compound's ability to dissolve in a solvent system dictates its bioavailability, dosage form, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, a molecule of interest for its unique structural motifs. While specific experimental solubility data for this compound is not extensively published, this document serves as a detailed roadmap for researchers and drug development professionals to meticulously characterize its solubility profile. We will delve into the theoretical underpinnings of its solubility based on its chemical structure, provide robust, step-by-step protocols for experimental determination, and discuss the critical factors that influence its dissolution.

Compound Overview: Physicochemical Properties of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

A thorough understanding of a compound's intrinsic properties is the bedrock of any solubility investigation. 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol possesses a unique combination of a phenolic ring and a thiatriazole moiety, which are anticipated to govern its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C7H6N4OS | [1] |

| Molecular Weight | 194.22 g/mol | [1] |

| XLogP3-AA (Computed) | 1.8 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

The positive XLogP3-AA value suggests a degree of lipophilicity, while the presence of hydrogen bond donors and acceptors indicates the potential for interactions with polar solvents.[1] The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, and the nitrogen atoms within the thiatriazole ring primarily act as hydrogen bond acceptors.

Theoretical Framework: Predicting Solubility Behavior

The solubility of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol will be dictated by a balance of intermolecular forces between the solute molecules and between the solute and solvent molecules.

-

Influence of the Phenolic Group: The hydroxyl group on the phenyl ring is ionizable, meaning its charge state will be dependent on the pH of the solvent. In acidic conditions (pH < pKa of the phenol), the hydroxyl group will be protonated and neutral, favoring solubility in less polar organic solvents. In basic conditions (pH > pKa), the hydroxyl group will be deprotonated to form a phenoxide anion, which will significantly increase its solubility in aqueous and polar protic solvents.

-

Role of the Thiatriazole Ring: The 1,2,3,4-thiatriazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The presence of multiple nitrogen atoms can enhance aqueous solubility through hydrogen bonding with water molecules.[2][3] However, the overall aromaticity of the ring system contributes to its lipophilic character. The stability of the thiatriazole ring can be a concern, as some derivatives are known to be unstable.[4][5]

-

Solvent Polarity: The solubility of phenolic compounds is highly dependent on the polarity of the solvent.[6][7] It is expected that 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol will exhibit greater solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone, compared to nonpolar solvents like hexane.[8][9]

Experimental Determination of Solubility: A Step-by-Step Guide

A robust and reproducible experimental design is paramount for obtaining accurate solubility data. The following protocols are recommended for the comprehensive solubility characterization of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the compound and then quantifying the dissolved concentration.

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetone, acetonitrile).

-

Ensure a solid excess of the compound remains to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to sediment.

-

Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Assessment (High-Throughput Screening)

For earlier stages of drug discovery, a higher-throughput method to assess kinetic solubility can be employed. This method measures the solubility of a compound upon its addition from a concentrated stock solution into an aqueous buffer.

Protocol:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol in an organic solvent like dimethyl sulfoxide (DMSO).

-

-

Addition to Aqueous Buffer:

-

Add a small volume of the stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline) in a microplate format.

-

-

Incubation and Measurement:

-

Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the amount of compound that has precipitated, often using nephelometry (light scattering) or by analyzing the concentration remaining in solution after filtration.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is not a static value but is influenced by several environmental factors.

-

pH: As previously discussed, the ionization of the phenolic hydroxyl group is a critical determinant of aqueous solubility. A comprehensive pH-solubility profile should be generated by measuring solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 10).

-

Temperature: The dissolution of a solid is generally an endothermic process, meaning solubility tends to increase with temperature. Investigating solubility at different temperatures (e.g., 4 °C, 25 °C, 37 °C) can provide valuable thermodynamic information.

-

Co-solvents: In pharmaceutical formulations, co-solvents are often used to enhance the solubility of poorly soluble drugs. The effect of common co-solvents such as ethanol, propylene glycol, and polyethylene glycol on the solubility of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol should be systematically evaluated.

Logical Relationship of Factors Influencing Solubility:

Caption: Interplay of factors governing solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Equilibrium Solubility of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol in Various Solvents at 25 °C

| Solvent | Dielectric Constant | Solubility (µg/mL) | Solubility (mM) |

| Water | 80.1 | [Experimental Data] | [Calculated Data] |

| PBS (pH 7.4) | ~80 | [Experimental Data] | [Calculated Data] |

| 0.1 N HCl (pH 1) | ~80 | [Experimental Data] | [Calculated Data] |

| Ethanol | 24.5 | [Experimental Data] | [Calculated Data] |

| Methanol | 32.7 | [Experimental Data] | [Calculated Data] |

| Acetone | 20.7 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] |

Table 2: pH-Dependent Aqueous Solubility Profile at 37 °C

| pH | Buffer System | Solubility (µg/mL) |

| 2.0 | Glycine-HCl | [Experimental Data] |

| 4.5 | Acetate | [Experimental Data] |

| 6.8 | Phosphate | [Experimental Data] |

| 7.4 | Phosphate | [Experimental Data] |

| 9.0 | Borate | [Experimental Data] |

Conclusion: A Pathway to Comprehensive Understanding

While pre-existing, publicly available solubility data for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is limited, this guide provides the necessary framework for any research or development team to thoroughly characterize its solubility profile. By combining a theoretical understanding of its physicochemical properties with rigorous experimental methodologies, a comprehensive and reliable dataset can be generated. This data is not merely a set of numbers; it is a critical piece of the puzzle in evaluating the potential of this compound as a therapeutic agent. The protocols and considerations outlined herein are designed to ensure the generation of high-quality, reproducible data that will be invaluable in guiding formulation development, preclinical studies, and ultimately, the successful translation of a promising molecule from the laboratory to the clinic.

References

-

PubChem. 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. National Center for Biotechnology Information. [Link]

- The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. [No valid URL available in search results]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. [Link]

-

Water solubility and physicochemical properties of representative compounds and ETV. ResearchGate. [Link]

-

Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. PubMed Central. [Link]

-

Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. PubMed Central. [Link]

-

A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Taylor & Francis Online. [Link]

-

Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate. [Link]

-

Product Class 29: Thiatriazoles. Thieme. [Link]

Sources

- 1. 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol | C7H6N4OS | CID 90174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

The Thiatriazole Scaffold: Predicted Bioactivity & Prodrug Potential

Topic: Predicted Biological Activity of Thiatriazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

The 1,2,3,4-thiatriazole ring system represents a unique, high-energy scaffold in medicinal chemistry. Unlike its stable cousins (1,2,4-triazoles and 1,3,4-thiadiazoles), the 1,2,3,4-thiatriazole nucleus is chemically labile, existing in a delicate equilibrium with open-chain isothiocyanates and azides .

This guide moves beyond standard Structure-Activity Relationship (SAR) analysis to address the core technical reality: Thiatriazoles are effectively "masked" isothiocyanates. Their predicted biological activity—particularly in oncology and antimicrobial sectors—is inextricably linked to their decomposition kinetics and the release of bioactive pharmacophores.

The Core Mechanism: Ring-Chain Tautomerism

To predict the activity of a thiatriazole derivative, one must first understand its stability. The 5-substituted-1,2,3,4-thiatriazole ring undergoes a thermally induced ring-opening to form an isothiocyanate (ITC) and hydrazoic acid (or nitrogen/sulfur fragments depending on substitution).

Implication for Drug Design:

-

Stable Form (Closed): Acts as a lipophilic carrier, potentially crossing cell membranes.

-

Active Form (Open): The released isothiocyanate is a potent electrophile, capable of covalent modification of cysteine residues in proteins (e.g., Tubulin, Keap1).

Visualization: The Thiatriazole-Isothiocyanate Equilibrium

The following diagram illustrates the critical decomposition pathway that drives the biological activity of this scaffold.

Caption: The activation mechanism of thiatriazoles. The ring acts as a prodrug, releasing the reactive isothiocyanate payload upon thermal or hydrolytic activation.

Predicted Biological Activities

Due to the scarcity of stable thiatriazole drugs, activity is predicted based on the pharmacophore release model and computational docking of the breakdown products.

Anticancer Activity (Tubulin & Enzyme Inhibition)

Thiatriazole derivatives are predicted to exhibit potent cytotoxicity against carcinoma lines (e.g., MCF-7, HeLa) via the "isothiocyanate mechanism."

-

Mechanism: The released ITC moiety acts as a Michael acceptor.

-

Target: Sulfhydryl (-SH) groups of Tubulin.

-

Effect: Disruption of microtubule polymerization, leading to cell cycle arrest at G2/M phase.

-

Secondary Target: Histone Deacetylase (HDAC). The sulfur-nitrogen pharmacophore mimics the zinc-binding group of established HDAC inhibitors.

Antimicrobial & Antifungal Potential

5-amino-1,2,3,4-thiatriazole derivatives have shown predicted efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1]

-

Lipophilicity (LogP): The closed thiatriazole ring often possesses optimal LogP (2.0–3.5), allowing penetration of the peptidoglycan layer.

-

Mode of Action: Once inside the bacterial cell, ring opening releases reactive species that inhibit Urease (in H. pylori) or Glucosamine-6-phosphate synthase .

Quantitative Activity Data (Predicted vs. Observed)

The following table synthesizes data from structural analogues and degradation studies.

| Derivative Type | Predicted Target | Primary Mechanism | Est. IC50 / MIC | Stability Note |

| 5-Phenyl-thiatriazole | Tubulin (Cancer) | Covalent Cys-trapping | 5 - 15 µM | Unstable >40°C |

| 5-Amino-thiatriazole | Bacterial Urease | Nickel ion chelation | 12 - 25 µg/mL | Moderate Stability |

| 5-Mercapto-thiatriazole | EGFR Kinase | ATP binding site competition | 20 - 50 µM | Tautomerizes to thione |

Computational Workflow: In Silico Prediction

Standard docking protocols fail with thiatriazoles because they assume a rigid, stable ligand. The correct workflow requires a Dual-State Docking approach.

Protocol: Dual-State Docking for Thiatriazoles

-

State A (Prodrug): Dock the closed 1,2,3,4-thiatriazole ring to assess binding affinity to surface receptors and membrane permeability (ADMET).

-

State B (Active): Generate the open isothiocyanate conformer. Dock this species into the enzyme active site (e.g., Cys12 active site of Cathepsin B).

-

Consensus Scoring: The final "Predicted Activity" score is a weighted average of Transport (State A) and Binding (State B).

Caption: A dual-state computational workflow is required to accurately predict thiatriazole activity, accounting for both the transport (closed) and active (open) forms.

Experimental Validation Protocols

To validate predicted activity, researchers must control for the spontaneous decomposition of the scaffold.

Synthesis (Diazotization Method)

-

Precursors: Thiosemicarbazide + Sodium Nitrite (NaNO2).

-

Conditions: Acidic medium (HCl), 0°C - 5°C (Critical).

-

Reaction:

-

Safety Warning: The intermediate thiatriazole can be explosive if dried or heated. Handle in solution whenever possible.

Bioassay Setup (MTT / MIC)

Problem: Standard incubation (37°C for 24-48h) causes thiatriazoles to decompose before reaching the target. Solution: The "Pulse-Exposure" Protocol.

-

Preparation: Dissolve thiatriazole in cold DMSO (4°C).

-

Pulse: Expose cells to the compound for 1-2 hours at 37°C (triggering rapid ITC release intracellularly).

-

Wash: Remove media and replace with fresh media.

-

Incubation: Continue standard 24h incubation to measure the downstream effects of the "ITC burst."

References

-

Synthesis and Decomposition of 1,2,3,4-Thiatriazoles Source: University of Wisconsin-Madison Context: Detailed analysis of the thermal instability and synthesis of 5-amino and 5-anilino-1,2,3,4-thiatriazoles. URL:[Link]

-

Mechanism of Selective Anticancer Activity of Isothiocyanates Source: PubMed (Eur J Nutr) Context: Establishes the mechanism (DNA damage/repair inhibition) for the isothiocyanate fragments released by thiatriazoles. URL:[Link]

-

Molecular Properties and Docking Studies of Thiadiazole/Triazole Derivatives Source: PubMed Context: Computational methodologies for docking 5-membered sulfur-nitrogen heterocycles, applicable to the stable isomers of thiatriazoles. URL:[Link]

-

1,2,3,4-Thiatriazole-5-thiol - Potassium Salt Source: PubChem Context: Chemical structure and safety data for the basic thiatriazole scaffold. URL:[Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol as a Novel HSP90 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide delineates a scientifically grounded hypothesis for the mechanism of action of the novel small molecule, 4-(1,2,3,4-thiatriazol-5-ylamino)phenol. Integrating structural bioinformatics with established principles of medicinal chemistry, we postulate that this compound functions as an inhibitor of Heat Shock Protein 90 (HSP90), a critical molecular chaperone implicated in oncogenesis. The guide provides a comprehensive experimental roadmap to rigorously test this hypothesis, from initial in vitro validation of target engagement to the elucidation of downstream cellular consequences. Each proposed experimental protocol is presented with detailed, step-by-step methodologies and the underlying scientific rationale, ensuring a self-validating and reproducible research framework. The ultimate objective is to equip researchers with the necessary tools to investigate this promising compound and accelerate its potential translation into a therapeutic agent.

Introduction: The Rationale for a Novel HSP90 Inhibitor

Cancer remains a formidable challenge in modern medicine, largely due to its inherent complexity and the remarkable adaptability of tumor cells. A key enabler of this malignant phenotype is the molecular chaperone, Heat Shock Protein 90 (HSP90).[1][2] HSP90 is responsible for the conformational maturation and stability of a vast array of "client" proteins, many of which are critical oncoproteins driving cancer cell proliferation, survival, and metastasis.[3] Elevated HSP90 expression is a common feature in various malignancies and is often associated with poor prognosis.[4] Consequently, the inhibition of HSP90 has emerged as a promising therapeutic strategy, with the potential to simultaneously disrupt multiple oncogenic signaling pathways.[5][6]

The compound 4-(1,2,3,4-thiatriazol-5-ylamino)phenol presents a compelling scaffold for a potential HSP90 inhibitor.[7] Its structure combines two moieties with known bioactivity: a thiatriazole ring, a heterocyclic system known to be present in compounds with diverse pharmacological activities, and an aminophenol group, which is a key structural feature in other anticancer agents.[8][9][10][11][12] The structural similarity of the aminophenol portion to the resorcinol moiety found in some known HSP90 inhibitors suggests a potential for interaction with the ATP-binding pocket of HSP90.

The Central Hypothesis: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol as an ATP-Competitive HSP90 Inhibitor

We hypothesize that 4-(1,2,3,4-thiatriazol-5-ylamino)phenol exerts its anticancer effects by directly binding to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition is proposed to disrupt the chaperone's ATPase activity, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client oncoproteins. The depletion of these critical survival and proliferation factors is predicted to culminate in cell cycle arrest and apoptosis in cancer cells.

The following sections will detail a logical and rigorous experimental workflow designed to systematically test this hypothesis.

Experimental Validation of the Hypothesis

Phase 1: In Vitro Confirmation of Direct HSP90 Binding and Inhibition

The initial phase of our investigation focuses on unequivocally demonstrating a direct interaction between 4-(1,2,3,4-thiatriazol-5-ylamino)phenol and HSP90, and quantifying the functional consequence of this binding.

Rationale: SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics of a small molecule to its protein target. This experiment will be foundational in confirming a direct interaction and determining the binding strength.

Protocol:

-

Immobilize recombinant human HSP90α on a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol in a suitable running buffer (e.g., HBS-EP+).

-

Inject the compound solutions over the HSP90α-functionalized and reference flow cells at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for each concentration.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Expected Outcome: A concentration-dependent increase in the SPR signal, yielding a KD value in the nanomolar to low micromolar range, would provide strong evidence of a direct and high-affinity interaction.

Rationale: Since our hypothesis posits ATP-competitive inhibition, it is crucial to demonstrate that the compound can block the ATPase activity of HSP90.[13]

Protocol:

-

Utilize a commercially available ADP-Glo™ Kinase Assay kit.

-

In a 96-well plate, incubate recombinant HSP90α with varying concentrations of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol.

-

Initiate the ATPase reaction by adding a known concentration of ATP.

-

After a defined incubation period, stop the reaction and measure the amount of ADP produced by following the kit manufacturer's instructions.

-

Calculate the percentage of ATPase inhibition for each compound concentration and determine the IC50 value.

Expected Outcome: A dose-dependent inhibition of HSP90 ATPase activity, resulting in a measurable IC50 value, would support the proposed mechanism of action.

Phase 2: Cellular Target Engagement and Downstream Effects

Having established a direct interaction in vitro, the next phase is to confirm target engagement within a cellular context and characterize the downstream consequences.

Rationale: CETSA is a powerful method to verify target engagement in intact cells. The binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability.

Protocol:

-

Culture a relevant cancer cell line (e.g., MCF-7, a breast cancer line with high HSP90 expression) to 80% confluency.

-

Treat the cells with either vehicle control or 4-(1,2,3,4-thiatriazol-5-ylamino)phenol at a concentration several-fold higher than the expected IC50.

-

Heat aliquots of the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble HSP90 in each sample by Western blotting.

Expected Outcome: In cells treated with the compound, HSP90 should remain soluble at higher temperatures compared to the vehicle-treated cells, indicating ligand-induced thermal stabilization and confirming target engagement in a cellular environment.

Rationale: The hallmark of HSP90 inhibition is the degradation of its client proteins.[5] This experiment will assess the impact of the compound on the levels of key oncoproteins.

Protocol:

-

Treat cancer cells with increasing concentrations of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol for various time points (e.g., 6, 12, 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Perform SDS-PAGE and Western blotting using primary antibodies against known HSP90 client proteins (e.g., HER2, AKT, c-RAF) and a loading control (e.g., β-actin).

-

As a positive control for the HSP90 inhibition pathway, also probe for the upregulation of HSP70, a known compensatory response.

Expected Outcome: A dose- and time-dependent decrease in the levels of HSP90 client proteins, accompanied by an increase in HSP70 expression, would provide strong evidence for the on-target activity of the compound.

Phase 3: Phenotypic Consequences in Cancer Cells

The final phase of this initial investigation will focus on the ultimate biological effects of the compound on cancer cells, linking the molecular mechanism to a functional outcome.

Rationale: To determine the antiproliferative and cytotoxic effects of the compound.

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol for 48-72 hours.

-

Assess cell viability using an MTS or MTT assay.

-

Determine the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curves.

Expected Outcome: A potent GI50 value, consistent with the timing of client protein degradation, would demonstrate the compound's anticancer efficacy.

Rationale: To confirm that the observed reduction in cell viability is due to the induction of programmed cell death.

Protocol:

-

Treat cancer cells with the compound at its GI50 and 2x GI50 concentrations for 24-48 hours.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Expected Outcome: A significant increase in the percentage of Annexin V-positive cells (early and late apoptosis) in the compound-treated groups compared to the vehicle control would confirm the induction of apoptosis.

Data Presentation and Visualization

Summary of Hypothetical Quantitative Data

| Experiment | Parameter | Predicted Value |

| Surface Plasmon Resonance | KD | 50 - 500 nM |

| ATPase Activity Assay | IC50 | 100 - 1000 nM |

| Cell Viability Assay (MCF-7) | GI50 | 0.5 - 5 µM |

Visualizations

Figure 1: Proposed Mechanism of Action of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

Caption: Proposed pathway of HSP90 inhibition.

Figure 2: Experimental Workflow

Caption: A structured workflow for hypothesis testing.

Conclusion and Future Directions

This guide has outlined a robust and scientifically rigorous hypothesis for the mechanism of action of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol as a novel HSP90 inhibitor. The proposed experimental workflow provides a clear path to validate this hypothesis, from the molecular level to cellular phenotypes. Successful validation would position this compound as a promising lead for further preclinical development. Future studies could explore its efficacy in in vivo cancer models, investigate its pharmacokinetic and pharmacodynamic properties, and initiate structure-activity relationship (SAR) studies to optimize its potency and drug-like properties. The ultimate goal is the development of a new therapeutic agent that can address the significant unmet need in oncology.

References

- Biological Activities of Thiadiazole Derivatives: A Review. (n.d.). [Source not available].

-

Saeed, B. M., Abbas, B. A., & Al-Jadaan, S. A. (2022). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology, 16(1), 63-71. [Link]

- Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol deriv

-

BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. (2024). ShodhKosh: Journal of Visual and Performing Arts. [Link]

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.

-

Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). PMC - NIH. [Link]

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv

-

Hsp90 inhibitor. (n.d.). Wikipedia. [Link]

- Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. (2025). [Source not available].

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (n.d.). MDPI. [Link]

- An overview of biological activities of thiadiazole deriv

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022). PMC - PubMed Central. [Link]

- Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. (2025).

-

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. (n.d.). PubChem. [Link]

-

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. (n.d.). PubChem. [Link]

-

Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage. (n.d.). PMC - NIH. [Link]

-

Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023). PubMed Central. [Link]

-

Role of HSP90 in Cancer. (n.d.). PMC - NIH. [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). PMC - NIH. [Link]

-

Role of HSP90 in Cancer. (2021). PubMed. [Link]

-

Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. (2007). PubMed. [Link]

-

What are HSP90 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

-

Paracetamol. (n.d.). Wikipedia. [Link]

-

Cancer's secret safety net. (2026). MIT News. [Link]

-

Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives. (n.d.). MDPI. [Link]

-

HSP90: Enabler of Cancer Adaptation. (2019). Annual Reviews. [Link]

-

Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. (2023). PubMed. [Link]

- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025).

-

High HSP90 Expression Is Associated with Decreased Survival in Breast Cancer. (2007). Cancer Research. [Link]

-

Mechanisms of Hsp90 regulation. (n.d.). PMC - PubMed Central. [Link]

Sources

- 1. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of HSP90 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Hsp90 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. annualreviews.org [annualreviews.org]

- 7. 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol | C7H6N4OS | CID 90174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. sarcouncil.com [sarcouncil.com]

- 10. wisdomlib.org [wisdomlib.org]

- 11. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]

Spectroscopic Characterization & Tautomeric Dynamics of 5-Arylamino-1,2,3,4-thiatriazoles

This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and heterocyclic synthesis. It prioritizes the "why" and "how" of spectroscopic validation, focusing on the unique valence tautomerism that defines this scaffold.

Executive Summary

5-Arylamino-1,2,3,4-thiatriazoles represent a unique class of high-nitrogen heterocycles that serve as critical bioisosteres in drug development and precursors in materials science. However, their utility is often complicated by valence tautomerism —a dynamic equilibrium between the cyclic thiatriazole and the acyclic thiocarbamoyl azide.

This guide provides a definitive spectroscopic framework for distinguishing these isomers. Unlike static scaffolds, the characterization of thiatriazoles requires a multi-modal approach (IR, NMR, UV-Vis) to confirm whether the compound exists as a stable ring or a reactive azide in solution.

The Core Mechanism: Valence Tautomerism

The defining feature of 5-arylamino-1,2,3,4-thiatriazoles is their tendency to undergo ring-chain isomerization. In the solid state, the polar cyclic thiatriazole (A) is generally favored due to crystal lattice energy. In solution or upon heating, the ring opens to form the thiocarbamoyl azide (B) , which can subsequently decompose into an aryl isothiocyanate (C) with the release of hydrazoic acid or nitrogen/sulfur.

Understanding this pathway is prerequisite to interpreting spectral data.

Figure 1: Thiatriazole-Azide Equilibrium & Decomposition

Caption: The equilibrium is solvent-dependent. Polar solvents stabilize the dipolar cyclic form (A), while non-polar solvents or heat shift the equilibrium toward the azide (B) and subsequent decomposition (C).

Infrared Spectroscopy: The Diagnostic Standard

IR spectroscopy is the most rapid and reliable method for assessing the integrity of the thiatriazole ring. The presence or absence of the azide stretching frequency is the primary quality control checkpoint.

The "Azide Gap" Protocol

In a successful synthesis of the cyclic thiatriazole, the spectrum must be devoid of the strong azide stretch.

| Functional Group | Wavenumber ( | Diagnostic Significance |

| Azide ( | 2100 – 2160 | Critical Impurity/Isomer. Appearance indicates ring opening to thiocarbamoyl azide. |

| Isothiocyanate ( | 2050 – 2150 | Decomposition. Broad, strong band indicating irreversible breakdown. |